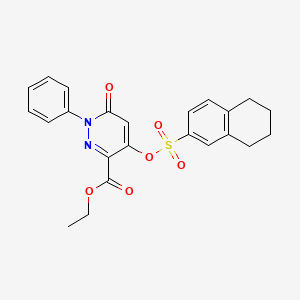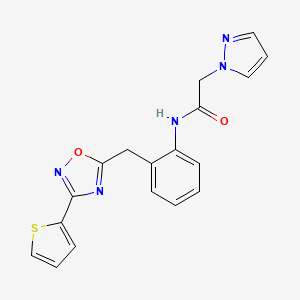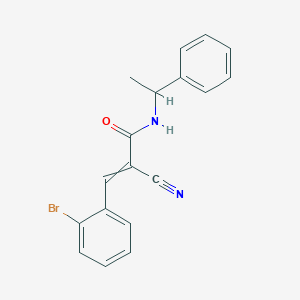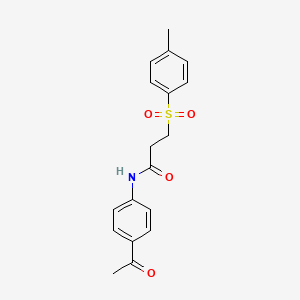![molecular formula C16H15NOS2 B2553312 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034617-35-9](/img/structure/B2553312.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . Benzo[b]thiophenes are compounds containing a benzo[b]thiophene ring system, which consists of a benzene ring fused to a thiophene ring .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives typically involves a series of reactions. For instance, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of a compound with methyl thioglycolate in the presence of K2CO3 in DMF, followed by a reaction with LiOH . The resulting product is then used in subsequent reactions to synthesize more complex benzo[b]thiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule, while 13C NMR spectroscopy can provide information about the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be analyzed based on the functional groups present in the molecule. For example, the carboxamide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .Scientific Research Applications
Anticancer Properties: Certain thiophene-based molecules demonstrate anticancer activity. Researchers explore their potential as chemotherapeutic agents, targeting specific cancer cell pathways.
Anti-Inflammatory Effects: Thiophene-containing compounds exhibit anti-inflammatory properties. These molecules may serve as leads for developing novel anti-inflammatory drugs.
Antimicrobial Activity: Thiophenes have been investigated for their antimicrobial effects. They could play a role in combating bacterial and fungal infections.
Antihypertensive Properties: Some thiophene derivatives show promise as antihypertensive agents. Researchers study their effects on blood pressure regulation.
Anti-Atherosclerotic Effects: Thiophene-mediated compounds may contribute to preventing or managing atherosclerosis, a condition characterized by plaque buildup in arteries.
Synthesis Methods
Various synthetic routes lead to thiophene derivatives:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow access to diverse structures.
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJCNQBWVECNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)



![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)


![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)



![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)